molecular formula C14H23NO5S B3363449 ACETIC ACID, (PHENYLTHIO)-, compd. with 2,2',2''-NITRILOTRISETHANOL (1:1) CAS No. 102582-86-5

ACETIC ACID, (PHENYLTHIO)-, compd. with 2,2',2''-NITRILOTRISETHANOL (1:1)

Cat. No.: B3363449
CAS No.: 102582-86-5
M. Wt: 317.4 g/mol
InChI Key: VHHHJXGQUPSILG-UHFFFAOYSA-N
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Description

Acetic acid, (phenylthio)-, compound with 2,2’,2’'-nitrilotrisethanol (11): is a chemical compound formed by the combination of acetic acid, (phenylthio)- and 2,2’,2’'-nitrilotrisethanol in a 1:1 molar ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (phenylthio)-, compound with 2,2’,2’‘-nitrilotrisethanol typically involves the reaction of acetic acid, (phenylthio)- with 2,2’,2’'-nitrilotrisethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient catalysts to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (phenylthio)-, compound with 2,2’,2’'-nitrilotrisethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for developing new synthetic methodologies.

Biology

In biological research, acetic acid, (phenylthio)-, compound with 2,2’,2’'-nitrilotrisethanol is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological molecules and pathways could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals, coatings, and other materials. Its unique properties can enhance the performance and stability of these products.

Mechanism of Action

The mechanism of action of acetic acid, (phenylthio)-, compound with 2,2’,2’'-nitrilotrisethanol involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The phenylthio group can form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The nitrilotrisethanol component may enhance the solubility and bioavailability of the compound, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (phenylthio)-: This compound lacks the nitrilotrisethanol component, which may affect its solubility and reactivity.

    2,2’,2’'-Nitrilotrisethanol: This compound lacks the phenylthio group, which may limit its biological activity and chemical versatility.

Uniqueness

The combination of acetic acid, (phenylthio)- and 2,2’,2’'-nitrilotrisethanol in a 1:1 ratio creates a compound with unique properties that are not present in the individual components

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-phenylsulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S.C6H15NO3/c9-8(10)6-11-7-4-2-1-3-5-7;8-4-1-7(2-5-9)3-6-10/h1-5H,6H2,(H,9,10);8-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHHJXGQUPSILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)O.C(CO)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145282
Record name Acetic acid, (phenylthio)-, compd. with 2,2',2''-nitrilotrisethanol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102582-86-5
Record name Acetic acid, (phenylthio)-, compd. with 2,2',2''-nitrilotrisethanol (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102582865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (phenylthio)-, compd. with 2,2',2''-nitrilotrisethanol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACETIC ACID, (PHENYLTHIO)-, compd. with 2,2',2''-NITRILOTRISETHANOL (1:1)
Reactant of Route 2
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ACETIC ACID, (PHENYLTHIO)-, compd. with 2,2',2''-NITRILOTRISETHANOL (1:1)
Reactant of Route 3
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ACETIC ACID, (PHENYLTHIO)-, compd. with 2,2',2''-NITRILOTRISETHANOL (1:1)
Reactant of Route 4
ACETIC ACID, (PHENYLTHIO)-, compd. with 2,2',2''-NITRILOTRISETHANOL (1:1)
Reactant of Route 5
Reactant of Route 5
ACETIC ACID, (PHENYLTHIO)-, compd. with 2,2',2''-NITRILOTRISETHANOL (1:1)
Reactant of Route 6
ACETIC ACID, (PHENYLTHIO)-, compd. with 2,2',2''-NITRILOTRISETHANOL (1:1)

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